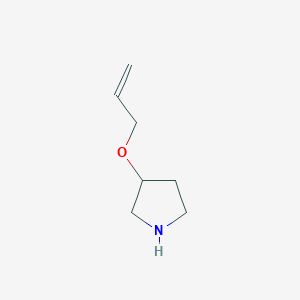![molecular formula C14H21NO B1451534 3-[2-(4-Methylphenoxy)ethyl]piperidine CAS No. 946727-38-4](/img/structure/B1451534.png)
3-[2-(4-Methylphenoxy)ethyl]piperidine
Vue d'ensemble
Description
3-[2-(4-Methylphenoxy)ethyl]piperidine (MPEP) is a piperidine derivative which has been studied for its potential applications in medicine and scientific research. MPEP has a wide range of applications in the field of biomedical research, including its use as a research tool for investigating the molecular mechanisms of action of various biological systems, as well as its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
3-[2-(4-Methylphenoxy)ethyl]piperidine has been shown to act as an antagonist at the NMDA receptor, which is a major receptor involved in the regulation of neurotransmission. It has also been shown to modulate the activity of other neurotransmitter receptors, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
3-[2-(4-Methylphenoxy)ethyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can lead to an increase in synaptic plasticity and improved learning and memory. Additionally, it has been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(4-Methylphenoxy)ethyl]piperidine has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it has been shown to have a number of biochemical and physiological effects, which makes it a useful tool for studying the molecular mechanisms of action of various biological systems. However, it is important to note that 3-[2-(4-Methylphenoxy)ethyl]piperidine is not approved for use in humans and should only be used in laboratory experiments.
Orientations Futures
Despite its potential therapeutic effects, the full therapeutic potential of 3-[2-(4-Methylphenoxy)ethyl]piperidine has yet to be fully explored. Additionally, further research is needed to better understand its mechanism of action and its potential side effects. Additionally, further research is needed to explore its potential use in the treatment of various diseases, such as addiction and depression. Additionally, further research is needed to explore its potential use as a tool for studying the molecular mechanisms of action of various biological systems. Finally, further research is needed to explore its potential use as a tool for developing new treatments for various diseases.
Applications De Recherche Scientifique
3-[2-(4-Methylphenoxy)ethyl]piperidine has a wide range of applications in scientific research, including its use as a tool to study the molecular mechanisms of action of various biological systems. It has been used to study the effects of various neurotransmitters on the brain, as well as its potential therapeutic effects on various diseases. Additionally, it has been used in the study of drug addiction and the development of new treatments for addiction.
Propriétés
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-4-6-14(7-5-12)16-10-8-13-3-2-9-15-11-13/h4-7,13,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOEPSKFIMJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylphenoxy)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)





![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)

